

A Comprehensive Technical Guide to the Solubility of N-Isopropylcyclohexylamine in Organic Solvents

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Compound of Interest

Compound Name: *N-Isopropylcyclohexylamine*

Cat. No.: *B058178*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of **N-Isopropylcyclohexylamine** (CAS No. 1195-42-2), a secondary amine utilized as a building block in organic synthesis and medicinal chemistry. Given the limited availability of specific quantitative solubility data in public literature, this document establishes a predictive solubility profile based on fundamental chemical principles and data from analogous compounds. Furthermore, it outlines a comprehensive experimental protocol for the precise determination of its solubility, enabling researchers to generate critical data for applications in synthesis, formulation, and drug discovery.

Predicted Solubility Profile of N-Isopropylcyclohexylamine

N-Isopropylcyclohexylamine is a secondary amine featuring a non-polar cyclohexane ring and an isopropyl group attached to the nitrogen atom. This structure imparts significant lipophilicity. The solubility of amines is primarily governed by the polarity of the solvent and the amine's ability to form intermolecular bonds.^{[1][2]}

Based on the "like dissolves like" principle, **N-Isopropylcyclohexylamine** is expected to be highly soluble in a wide array of organic solvents.^{[3][4]} Its non-polar alkyl groups (cyclohexyl and isopropyl) will interact favorably with non-polar and moderately polar organic solvents

through van der Waals forces. The nitrogen atom's lone pair of electrons allows for hydrogen bonding with protic solvents, though this is sterically hindered to some extent by the bulky alkyl groups compared to a primary amine like cyclohexylamine.

The solubility of the structurally similar compound, cyclohexylamine, provides a strong basis for these predictions. Cyclohexylamine is reported to be miscible with water and a wide range of common organic solvents, including alcohols, ethers, ketones, esters, and hydrocarbons.[5][6][7] Due to the addition of the hydrophobic isopropyl group, **N-Isopropylcyclohexylamine** is expected to exhibit even greater solubility in non-polar organic solvents and slightly reduced solubility in highly polar solvents like water compared to cyclohexylamine.

Table 1: Predicted Qualitative Solubility of **N-Isopropylcyclohexylamine** in Various Organic Solvents

Solvent Class	Representative Solvents	Predicted Solubility	Rationale
Non-Polar Aprotic	Hexane, Toluene, Benzene	Miscible	Strong van der Waals interactions between the alkyl groups of the amine and the non-polar solvent.[6]
Polar Aprotic	Acetone, Tetrahydrofuran (THF), Dichloromethane (DCM), Chloroform	Miscible / Very Soluble	Favorable dipole-dipole interactions and van der Waals forces. Miscibility is highly likely.[5]
Polar Protic	Methanol, Ethanol, Isopropanol	Miscible / Very Soluble	Capable of forming hydrogen bonds with the alcohol solvents, in addition to strong van der Waals interactions.[1][8]
Ethers	Diethyl ether	Miscible / Very Soluble	Good balance of polar and non-polar characteristics, leading to favorable interactions.[6]

Experimental Protocol for Solubility Determination

The following protocol details the widely accepted isothermal equilibrium "shake-flask" method for determining the thermodynamic solubility of a liquid solute, such as **N-Isopropylcyclohexylamine**, in an organic solvent.[9][10] This method is considered the gold standard for generating reliable equilibrium solubility data.[11][12]

Objective:

To quantitatively determine the equilibrium solubility of **N-Isopropylcyclohexylamine** in a selected organic solvent at a specified temperature.

Materials:

- **N-Isopropylcyclohexylamine** (>99% purity)
- Selected organic solvent (analytical grade)
- Thermostatically controlled shaker or water bath
- Calibrated thermometer or temperature probe
- Glass vials with PTFE-lined screw caps (e.g., 20 mL scintillation vials)
- Analytical balance (± 0.1 mg)
- Syringes and syringe filters (e.g., 0.22 μm PTFE)
- Volumetric flasks and pipettes
- Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument (e.g., HPLC)

Procedure:

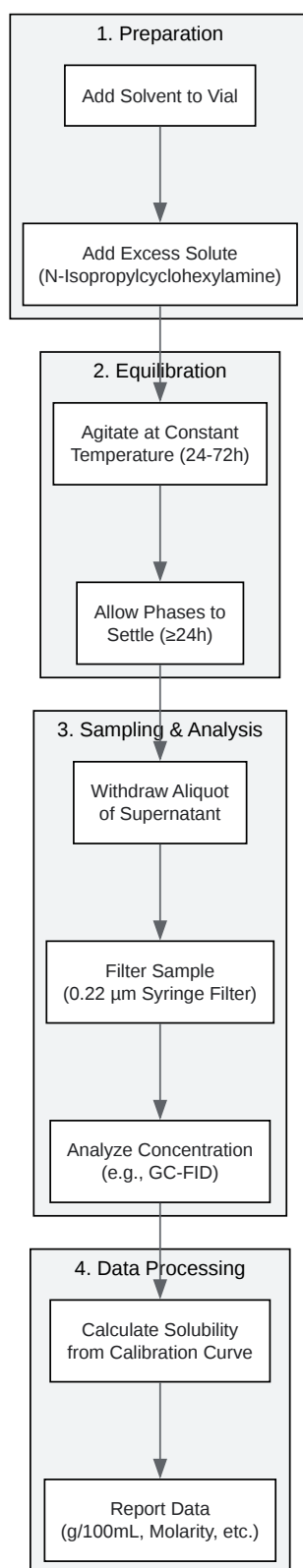
- Preparation of Solvent: Ensure the selected organic solvent is degassed, if necessary, to prevent bubble formation during the experiment.
- Sample Preparation:
 - Add a precise volume of the organic solvent (e.g., 10.0 mL) to several glass vials.
 - Add an excess amount of **N-Isopropylcyclohexylamine** to each vial. An excess is confirmed by the presence of a separate, undissolved phase of the amine after initial mixing. This ensures that a saturated solution is formed.[\[10\]](#)
- Equilibration:
 - Securely cap the vials.

- Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C ± 0.1 °C).
- Agitate the vials for a predetermined period to allow the system to reach equilibrium. A typical duration is 24 to 72 hours.[9] To confirm equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours) until the measured concentration remains constant.[10][13]
- Phase Separation:
 - Once equilibrium is achieved, remove the vials from the shaker and allow them to stand undisturbed at the experimental temperature for at least 24 hours to allow for complete phase separation.
 - Carefully withdraw an aliquot of the supernatant (the saturated solvent phase) using a syringe. Avoid disturbing the undissolved amine phase.
 - Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial to remove any micro-droplets of the undissolved amine.
- Analysis:
 - Accurately weigh the vial containing the filtered saturated solution.
 - Prepare a series of calibration standards of **N-Isopropylcyclohexylamine** in the same solvent.
 - Analyze the saturated solution sample and the calibration standards using a suitable analytical method, such as GC-FID.
 - Determine the concentration of **N-Isopropylcyclohexylamine** in the saturated solution by comparing its response to the calibration curve.
- Calculation of Solubility:
 - The solubility can be expressed in various units, such as g/100 mL, g/kg of solvent, or molarity (mol/L).

- Solubility (g/100 mL) = (Concentration from analysis [g/mL]) x 100

Visualization of Experimental Workflow

The logical steps for the experimental determination of solubility are outlined in the diagram below.



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Caption: Workflow for determining the solubility of **N-Isopropylcyclohexylamine**.

Conclusion

While specific quantitative solubility data for **N-Isopropylcyclohexylamine** remains to be extensively published, a strong predictive assessment can be made based on its molecular structure and comparison with analogous compounds. It is anticipated to be highly soluble to miscible in a wide range of common organic solvents, a critical property for its use in organic synthesis and as a scaffold in drug development. This guide provides a robust framework for understanding these characteristics and a detailed experimental protocol for generating precise, quantitative solubility data. The provided workflow and methodologies will enable researchers to produce the necessary data to support formulation development, process optimization, and further research endeavors.

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